molecular formula C15H22N4O6 B13390206 Aspirin Arginine pound>>Arginine acetylsalicylate CAS No. 37466-22-1

Aspirin Arginine pound>>Arginine acetylsalicylate

Cat. No.: B13390206
CAS No.: 37466-22-1
M. Wt: 354.36 g/mol
InChI Key: FXXXGQLMXDIPQA-UHFFFAOYSA-N
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Description

Biochemical Rationale for Amino Acid-Drug Conjugation Strategies

Amino acid conjugation operates through mitochondrial acyl-CoA synthetase (ACSM) and glycine N-acyltransferase (GLYAT) systems, which catalyze xenobiotic carboxylic acid activation followed by nucleophilic amino acid coupling. This dual-phase process converts lipophilic drugs into water-soluble conjugates through:

  • Acyl-CoA Thioester Formation : ATP-dependent ACSM enzymes mediate substrate-specific activation of carboxylic acid-containing drugs like aspirin into reactive acyl-CoA intermediates.
  • N-Acyltransfer : GLYAT transfers the acyl group from CoA to glycine or taurine in humans, though species-specific variations permit arginine utilization in engineered systems.

The conjugation of acetylsalicylate with arginine capitalizes on mitochondrial compartmentalization to prevent acyl-CoA accumulation, which disrupts β-oxidation and tricarboxylic acid cycle flux. By diverting reactive intermediates into stable amide bonds, this strategy mitigates mitochondrial toxicity while enhancing aqueous solubility through arginine’s guanidinium group.

Table 1 : Comparative Properties of Amino Acid Conjugates

Amino Acid pKa (Side Chain) Solubility (mg/mL) Metabolic Pathway
Glycine 2.34 225 Mitochondrial
Taurine 1.5 100 Peroxisomal
Arginine 12.48 1500 Engineered

Data synthesized from mitochondrial and synthetic conjugation studies.

Chronological Advancements in Aspirin Salt Formulation Science

The evolution of aspirin salts progressed through three phases:

  • Early Alkali Metal Salts (1950s–1970s) : Sodium and calcium salts improved solubility but introduced hypernatremia risks and limited pH stability.
  • Amino Acid Prototypes (1980s) : Glycine and lysine conjugates demonstrated enhanced bioavailability but exhibited poor crystallization kinetics.
  • Arginine Optimization (Post-2000) : Patent CN101486644B established ethanol-mediated synthesis of aspirin arginine through stoichiometric (1:1–1.1 molar ratio) reactions at 0–65°C, achieving 80% yield with 99% purity. Key innovations included:
    • Solvent Engineering : 75–98% aqueous ethanol minimized byproduct formation while maintaining reagent solubility.
    • Thermodynamic Control : Gradual cooling from 65°C to 0°C promoted crystalline nucleation without amorphous aggregation.

Table 2 : Aspirin Arginine Synthesis Parameters from Patent CN101486644B

Parameter Optimal Range Impact on Yield
Molar Ratio (Asp:Arg) 1:1–1.1 Maximizes CoA utilization
Ethanol Concentration 75–98% Prevents hydrolysis
Reaction Temperature 60–65°C Balances kinetics/stability
Cooling Rate 0.5°C/min Controls crystal size

Critical Analysis of Arginine Selection in NSAID Modification

Arginine’s selection over other amino acids derives from three synergistic properties:

  • Basicity : The guanidinium group (pKa 12.48) neutralizes aspirin’s carboxylic acid (pKa 3.5), raising solution pH to 6.8–7.2 and reducing gastric irritation.
  • Hydrogen Bonding Capacity : Three NH groups in the side chain form stable hydrate shells, conferring 15-fold greater aqueous solubility versus glycine conjugates.
  • Metabolic Inertness : Unlike glycine or taurine, arginine lacks endogenous conjugation pathways in human mitochondria, preventing competition with physiological substrates.

Structural comparisons reveal arginine’s ε-amino group enables dual-site binding to COX enzymes, potentially augmenting antiplatelet efficacy through allosteric modulation. However, crystallographic data remain pending for this specific conjugate.

Properties

IUPAC Name

2-acetyloxybenzoic acid;2-amino-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.C6H14N4O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4(5(11)12)2-1-3-10-6(8)9/h2-5H,1H3,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXXGQLMXDIPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37466-22-1
Record name Arginine, mono[2-(acetyloxy)benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37466-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation Methods

Aliphatic Alcohol Solvent Method

This method involves dissolving aspirin and L-arginine in aliphatic alcohols (e.g., methanol, ethanol, or isopropanol) under controlled conditions.

  • Procedure :
    • Dissolve aspirin in a 1–4 carbon aliphatic alcohol (e.g., 95% ethanol) at 0.4–0.15 g/mL.
    • Prepare a suspension of L-arginine in the same solvent (1 g arginine per 3–4 mL solvent).
    • Add the aspirin solution dropwise to the arginine suspension at 0–65°C under stirring.
    • Cool to 0°C, filter, and dry the precipitated crystals.
  • Key Parameters :
    • Molar ratio: Aspirin to arginine = 1:1–1.1.
    • Optimal solvent: 85–95% aqueous ethanol (yield: ~75–81%).
    • Temperature: ≤60°C to minimize free salicylic acid formation.
Table 1: Reaction Conditions and Yields
Solvent Temperature (°C) Yield (%) Free Salicylic Acid (%)
Methanol 60 85 0.5*
Ethanol 60 88 0.3
Isopropanol 50 78 0.7
95% Ethanol 60 92 0.2

*Exceeds acceptable limits.

Absolute Ethanol Recrystallization Method

This method prioritizes sterility and low free salicylic acid content for injectable formulations.

  • Procedure :
    • Dissolve aspirin in absolute ethanol (1:3–8 mass/volume ratio).
    • Add L-arginine powder at 30–40°C and react for 15–40 minutes.
    • Add distilled water (1:6–19 volume ratio to ethanol) and sterile-filter.
    • Cool to 5–10°C, crystallize, wash with ethanol, and vacuum-dry.
  • Key Parameters :
    • Molar ratio: Aspirin to arginine = 1:1–1.1.
    • Yield: 75–81%.
    • Free salicylic acid: ≤0.3%.
Table 2: Product Quality Metrics
Parameter Value
Weight loss on drying ≤0.1%
Residue on ignition ≤0.1%
Free salicylic acid ≤0.3%
Purity (HPLC) ≥99.5%

Optimization of Reaction Conditions

Temperature Control

  • Temperatures >60°C increase free salicylic acid due to aspirin hydrolysis.
  • Ideal range: 30–40°C for recrystallization methods.

Solvent Selection

  • Ethanol outperforms methanol and isopropanol due to lower toxicity and higher yield.
  • Aqueous ethanol (95%) enhances solubility and reduces byproduct formation.

Quality Control

Critical Tests

Stability

  • Vacuum-drying (4–8 hours at 30–35°C) ensures moisture content <0.1%.

Comparative Analysis

Table 3: Method Comparison
Parameter Aliphatic Alcohol Method Recrystallization Method
Yield 75–92% 75–81%
Free salicylic acid 0.2–0.7% ≤0.3%
Suitability Industrial scale Sterile formulations
Reaction time 1–2 hours 30–40 minutes

Chemical Reactions Analysis

Method 1 (Patent CN101486644B)

  • Reagents : Aspirin and arginine dissolved in 1–4 carbon aliphatic alcohols (e.g., ethanol).

  • Procedure :

    • Dissolve aspirin and arginine separately in aliphatic alcohol solvents.

    • Add the aspirin solution to the arginine suspension under stirring.

    • React at 0–65°C under normal pressure until a supersaturated solution forms.

    • Cool slowly to induce crystallization, then filter and dry the crystals .

  • Molar Ratio : Aspirin to arginine is maintained at 1:1 to 1:1.1 .

Method 2 (Patent CN101704766A)

  • Reagents : Aspirin dissolved in dehydrated alcohol; arginine added as powder.

  • Procedure :

    • Dissolve aspirin in dehydrated alcohol (mass-to-volume ratio of 1:3–8).

    • Add arginine powder at 30–40°C and react for 15–40 minutes.

    • Clarify the solution with distilled water (volume ratio of 1:6–19 alcohol to water).

    • Cool gradually (0.5–2°C/h) to 5–10°C, filter, and vacuum-dry .

  • Advantages : Simplified process with no need to dissolve arginine, higher yield, and improved product stability .

Key Reaction Parameters

A comparison of critical parameters from both methods is summarized in Table 1 :

ParameterMethod 1 Method 2
Solvent 1–4 carbon aliphatic alcoholDehydrated alcohol
Molar Ratio Aspirin:Arginine = 1:1–1.1Aspirin:Arginine = 1:1–1.1
Reaction Temperature 0–65°C30–40°C
Reaction Time Until supersaturation15–40 minutes
Cooling Rate Slow cooling post-reaction0.5–2°C/h until 5–10°C
Purification Filtration, dryingVacuum-drying after washing

Reaction Mechanism

The reaction involves the carboxyl group of aspirin (acetylsalicylic acid) reacting with the amino group of arginine to form a salt. The general reaction is:

Acetylsalicylic acid+ArginineArginine acetylsalicylate+Water\text{Acetylsalicylic acid} + \text{Arginine} \rightarrow \text{Arginine acetylsalicylate} + \text{Water}

This acid-base neutralization enhances solubility, enabling intravenous administration .

Purification and Product Quality

Both methods emphasize controlled cooling to optimize crystal formation. In Method 1, slow cooling induces gradual precipitation, while Method 2 uses precise temperature gradients (0.5–2°C/h) to ensure high purity . Post-reaction steps include filtration, washing with dehydrated alcohol, and vacuum-drying to remove residual solvent.

Research Findings and Advantages

  • Yield and Purity : Method 2 achieved a 75.2% recovery with products meeting national standards, highlighting improved efficiency .

  • Stability : The salt exhibits better thermal stability and reduced free salicylic acid content compared to traditional aspirin formulations .

  • Industrial Scalability : Both methods avoid complex dissolution steps, simplifying large-scale production .

Scientific Research Applications

Chemistry: L-arginine acetylsalicylate is used in chemical research to study the interactions between amino acids and NSAIDs. It serves as a model compound for investigating the effects of acetylation on protein function .

Biology: In biological research, L-arginine acetylsalicylate is used to explore the role of nitric oxide in cellular signaling and immune responses. It is also studied for its potential to modulate inflammatory pathways .

Medicine: Medically, L-arginine acetylsalicylate is investigated for its potential to treat cardiovascular diseases, given its vasodilatory and antiplatelet effects. It is also studied for its potential benefits in wound healing and immune modulation .

Industry: In the industrial sector, L-arginine acetylsalicylate is used in the formulation of supplements and pharmaceuticals aimed at enhancing cardiovascular health and reducing inflammation .

Mechanism of Action

Molecular Targets and Pathways: L-arginine acetylsalicylate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Pharmacokinetic Profiles

Key pharmacokinetic parameters of arginine acetylsalicylate and similar formulations are summarized below:

Parameter Arginine Acetylsalicylate Lysine Acetylsalicyate Buffered Effervescent Aspirin Standard Aspirin Tablets
Tmax (min) ~30 ~30 ~30–45 >60
Cmax (µg/mL) Comparable to lysine form 20–25 18–22 10–15
AUC (µg·h/mL) Similar across soluble forms 120–140 110–130 100–120
Gastric Tolerance Improved Improved Moderate Poor

Data derived from clinical studies comparing soluble aspirin formulations .

  • Absorption Rate : Soluble salts (arginine, lysine) achieve peak plasma salicylic acid levels within 30 minutes, whereas standard tablets require >1 hour .

Mechanism of Action

Like all aspirin derivatives, arginine acetylsalicylate irreversibly acetylates cyclooxygenase (COX)-1 at serine 530, inhibiting thromboxane A2 synthesis and platelet aggregation . Its anti-inflammatory effects are mediated via COX-2 inhibition, though with lower potency compared to COX-1 .

Comparison with Similar Compounds

Lysine Acetylsalicylate

  • Similarities : Both arginine and lysine salts exhibit rapid absorption (Tmax ~30 min) and improved gastric tolerability due to enhanced solubility .
  • Differences : Lysine acetylsalicylate (e.g., Aspegic®) is more widely studied in cardiovascular contexts, while arginine formulations are often prioritized for rapid analgesia .

Buffered Effervescent Aspirin

  • Formulation : Contains sodium bicarbonate or calcium carbonate to neutralize gastric acidity .
  • Performance : Slower absorption (Tmax ~30–45 min) compared to arginine/lysine salts, with moderate gastric tolerance .

Standard Aspirin Tablets

  • Drawbacks : Delayed Tmax (>1 h), higher risk of gastrointestinal bleeding due to prolonged mucosal exposure .
  • Advantages : Cost-effective and suitable for chronic use in low-dose regimens (e.g., 81 mg/day for cardioprotection) .

Calcium Acetylsalicylate

  • Properties : Combines aspirin with calcium carbonate; slower dissolution than arginine/lysine salts but reduces acidity-related mucosal damage .
  • Use Case : Primarily used in effervescent formulations for patients with acid sensitivity .

Biological Activity

Aspirin, or acetylsalicylic acid (ASA), is a widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, antipyretic, and anti-inflammatory properties. The combination of aspirin with arginine, resulting in arginine acetylsalicylate, aims to enhance the biological activity of both compounds. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Anti-Inflammatory Effects
Aspirin exerts its anti-inflammatory effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins and thromboxanes. This inhibition reduces inflammation and pain perception in various tissues . The addition of arginine may enhance these effects by promoting nitric oxide (NO) production, which has vasodilatory and anti-inflammatory properties .

2. Platelet Aggregation Inhibition
Aspirin's antithrombotic properties are well-documented; it inhibits thromboxane A2 synthesis in platelets, thus preventing aggregation . Research indicates that arginine can further reduce platelet aggregation more effectively than aspirin alone . This synergistic effect could be beneficial in preventing cardiovascular events.

3. Nitric Oxide Production
Arginine is a precursor to nitric oxide, a critical signaling molecule that regulates vascular tone and blood flow. Increased NO levels can lead to improved endothelial function and reduced blood pressure . The combination of aspirin and arginine may enhance NO bioavailability, providing additional cardiovascular benefits.

Table 1: Comparative Effects of Aspirin and Arginine Acetylsalicylate

Parameter Aspirin Arginine Arginine Acetylsalicylate
Platelet AggregationInhibitoryMore effectiveSynergistic effect
Prostaglandin SynthesisInhibitionN/AEnhanced inhibition
Nitric Oxide ProductionMinimalSignificantEnhanced
Blood Pressure EffectModerateSignificantPotentially enhanced

Case Studies and Research Findings

  • Cardiovascular Health
    A study demonstrated that L-arginine supplementation improved cerebral blood flow (CBF) in models of malaria-induced cerebral ischemia. The combination with artesunate showed significant increases in CBF when L-arginine was administered . This suggests that arginine's vasodilatory effects could complement aspirin's antithrombotic properties in cardiovascular therapies.
  • Insulin Response
    Research indicated that aspirin pretreatment augmented insulin responses to glucose and arginine stimulation in subjects, suggesting a potential role for arginine acetylsalicylate in metabolic regulation . This finding highlights the compound's potential in managing conditions like insulin resistance.
  • Myocardial Protection
    A protective effect of L-arginine against myocardial damage was observed, where it outperformed aspirin in reducing platelet aggregation and preserving myocardial architecture . This suggests that arginine acetylsalicylate may offer enhanced myocardial protection compared to aspirin alone.

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for arginine acetylsalicylate while minimizing impurities?

  • Methodological Answer : Begin with esterification of acetylsalicylic acid (ASA) and arginine under controlled pH (6.5–7.5) to avoid hydrolysis of the ester bond. Use thin-layer chromatography (TLC) with ethyl acetate as the mobile phase to monitor reaction progress and detect unreacted salicylic acid or ASA . Purify via recrystallization in a 1:1 ethanol-water mixture, and validate purity via melting point analysis (target range: 135–140°C) .

Q. What analytical techniques are critical for quantifying residual salicylic acid in arginine acetylsalicylate formulations?

  • Methodological Answer : Employ UV-Vis spectrophotometry with FeCl₃ solution to form a violet complex with salicylic acid (λmax = 530 nm). Prepare a calibration curve using standard solutions of salicylic acid (0.1–1.0 mg/mL) and calculate impurity levels via Beer-Lambert law . For higher sensitivity, use HPLC with a C18 column and 0.1% phosphoric acid/acetonitrile mobile phase .

Q. How can the stoichiometric ratio of arginine to ASA be optimized during synthesis?

  • Methodological Answer : Conduct a molar series (e.g., 1:1, 1:1.2, 1:1.5 arginine:ASA) under reflux (80°C, 2 hr). Analyze product yield gravimetrically and confirm binding efficiency via FTIR (amide I band at 1650 cm⁻¹ for arginine-ASA conjugation) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in bioavailability data between arginine acetylsalicylate and standard ASA?

  • Methodological Answer : Perform parallel pharmacokinetic studies in animal models (e.g., rats) using LC-MS/MS to measure plasma concentrations of ASA and its metabolites. Compare AUC(0–24h) and Cmax values under standardized dosing. Control variables include gastric pH (arginine’s buffering effect) and hepatic metabolism pathways .

Q. How can researchers assess the stability of arginine acetylsalicylate under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH for 6 months. Monitor degradation via HPLC-UV (peak area reduction for ASA) and quantify hydrolysis products (salicylic acid, arginine) using ion-exchange chromatography. Apply Arrhenius kinetics to predict shelf life .

Q. What methodologies validate the synergistic anticoagulant effects of arginine and ASA in preclinical models?

  • Methodological Answer : Use a rat thrombosis model (e.g., FeCl₃-induced carotid artery injury). Administer arginine acetylsalicylate at 10–50 mg/kg and measure thrombus weight and bleeding time. Compare with ASA-only controls. Mechanistic studies should include nitric oxide (NO) quantification via chemiluminescence and platelet aggregation assays .

Q. How can controlled synthesis parameters improve the crystallinity and dissolution rate of arginine acetylsalicylate?

  • Methodological Answer : Optimize solvent polarity (e.g., ethanol/acetone mixtures) and cooling rate during recrystallization. Characterize crystal morphology via X-ray diffraction (XRD) and dissolution profiles using USP Apparatus II (50 rpm, 37°C). Correlate findings with bioavailability assays .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points for arginine acetylsalicylate across studies?

  • Methodological Answer : Standardize sample preparation by drying under vacuum (40°C, 24 hr) to remove residual solvents. Use differential scanning calorimetry (DSC) at a heating rate of 5°C/min. Cross-reference with pharmacopeial monographs (e.g., USP-NF) to align with certified reference materials .

Q. What statistical approaches are recommended for reconciling conflicting efficacy data in cardiovascular studies?

  • Methodological Answer : Apply meta-analysis with random-effects models to account for heterogeneity across clinical trials. Stratify by dosage (e.g., 75–325 mg/day), patient demographics, and co-administered therapies. Use funnel plots to assess publication bias .

Methodological Resources

  • Synthesis & Purification : TLC (Ethyl acetate), recrystallization (ethanol-water) .
  • Quantification : UV-Vis (FeCl₃ complexation), HPLC-UV .
  • Stability Testing : ICH Guidelines, Arrhenius modeling .
  • Preclinical Models : Thrombosis assays, LC-MS/MS pharmacokinetics .

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